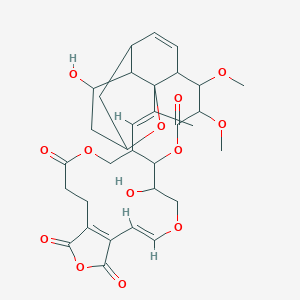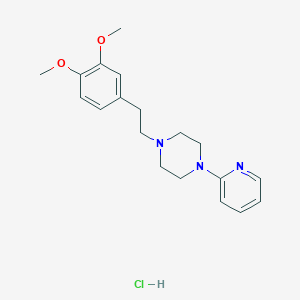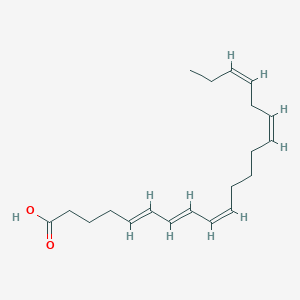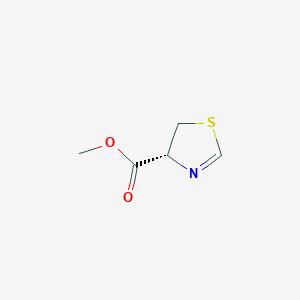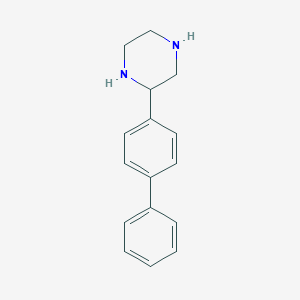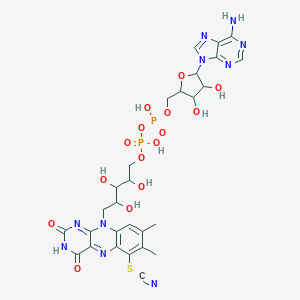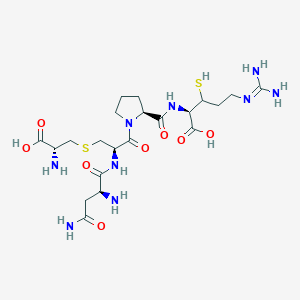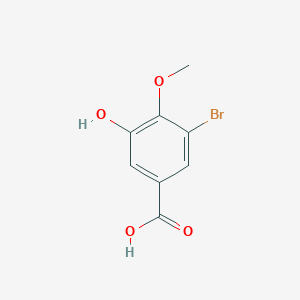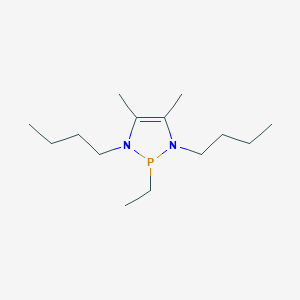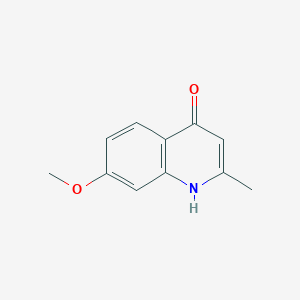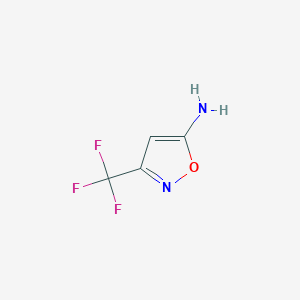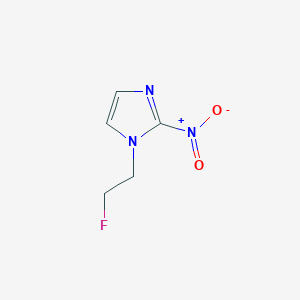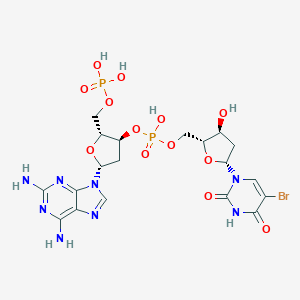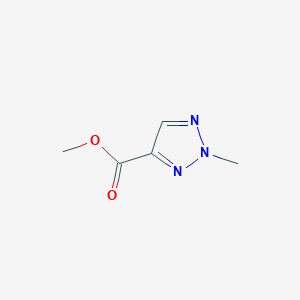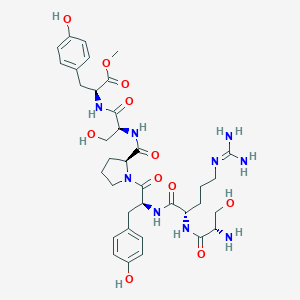
Casoxin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Casoxin is a protein found in milk that has been the subject of research in the scientific community due to its potential therapeutic properties. The protein has been isolated and studied for its ability to inhibit the growth of cancer cells, as well as its potential to improve immune function and reduce inflammation.
作用机制
The mechanism of action of Casoxin is not fully understood, but it is believed to work by binding to specific receptors on the surface of cells and activating signaling pathways that regulate cell growth and immune function. Casoxin has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis, which is programmed cell death. It also has immunomodulatory effects, as it can stimulate the production of cytokines and other immune cells.
生化和生理效应
Casoxin has a number of biochemical and physiological effects that make it a potentially valuable therapeutic agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation and improve immune function. Casoxin has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
实验室实验的优点和局限性
One advantage of using Casoxin in lab experiments is that it is a natural protein that is found in milk, which makes it relatively easy to obtain and purify. Another advantage is that it has been extensively studied and its properties are well-characterized. However, one limitation is that the synthesis method for Casoxin is complex and requires specialized equipment and expertise. Additionally, the effects of Casoxin may vary depending on the type of cancer or disease being treated, which can make it difficult to generalize its effects.
未来方向
There are several future directions for research on Casoxin. One area of interest is its potential as a therapeutic agent for cancer and autoimmune diseases. Researchers are also interested in understanding the mechanism of action of Casoxin and identifying the specific receptors it binds to. Another area of research is the development of new synthesis methods for Casoxin that are more efficient and cost-effective. Finally, researchers are interested in studying the effects of Casoxin in combination with other therapies, such as chemotherapy and radiation, to determine if it can enhance their efficacy.
Conclusion
In conclusion, Casoxin is a protein found in milk that has potential therapeutic properties. It has been extensively studied for its ability to inhibit the growth of cancer cells, improve immune function, and reduce inflammation. While the synthesis method for Casoxin is complex, it has several advantages for lab experiments. Future research on Casoxin will focus on its potential as a therapeutic agent for cancer and autoimmune diseases, as well as understanding its mechanism of action and developing new synthesis methods.
合成方法
Casoxin is a protein that is extracted from milk using various techniques such as ultrafiltration and chromatography. The protein is then purified and characterized using techniques such as gel electrophoresis and mass spectrometry. The synthesis method for Casoxin is a complex process that requires specialized equipment and expertise.
科学研究应用
The potential therapeutic properties of Casoxin have been the subject of extensive research in the scientific community. Studies have shown that Casoxin has anti-cancer properties, as it can inhibit the growth of cancer cells. It has also been shown to improve immune function and reduce inflammation. Casoxin has been studied for its potential to treat a variety of conditions, including cancer, autoimmune diseases, and inflammatory disorders.
属性
CAS 编号 |
105128-96-9 |
|---|---|
产品名称 |
Casoxin |
分子式 |
C36H51N9O11 |
分子量 |
785.8 g/mol |
IUPAC 名称 |
methyl (2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C36H51N9O11/c1-56-35(55)27(17-21-8-12-23(49)13-9-21)43-32(52)28(19-47)44-33(53)29-5-3-15-45(29)34(54)26(16-20-6-10-22(48)11-7-20)42-31(51)25(4-2-14-40-36(38)39)41-30(50)24(37)18-46/h6-13,24-29,46-49H,2-5,14-19,37H2,1H3,(H,41,50)(H,42,51)(H,43,52)(H,44,53)(H4,38,39,40)/t24-,25-,26-,27-,28-,29-/m0/s1 |
InChI 键 |
RMHFWWLFHGLGEA-AQRCPPRCSA-N |
手性 SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N |
SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N |
规范 SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N |
序列 |
SRYPSY |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



